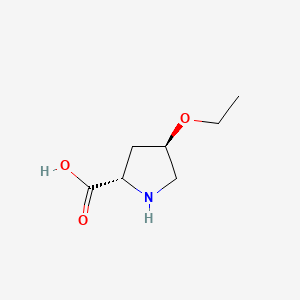

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C7H13NO3 . It is also known as “(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride” with the CAS Number: 2255321-86-7 . The compound is typically stored at 4°C and is available in the form of an oil .

Molecular Structure Analysis

The InChI code for “(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” is1S/C7H13NO3.ClH/c1-2-11-5-3-6 (7 (9)10)8-4-5;/h5-6,8H,2-4H2,1H3, (H,9,10);1H/t5-,6+;/m1./s1 . This code provides a standard way to encode the compound’s structure and stereochemistry. Physical And Chemical Properties Analysis

“(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid” has a molecular weight of 195.65 . It’s a hydrochloride salt and is typically stored at 4°C . The compound is available in the form of an oil .Wissenschaftliche Forschungsanwendungen

Chiral Separation

Chirality plays a crucial role in drug interactions and biological activity. Researchers have explored the separation of enantiomers (mirror-image molecules) of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid . For instance, separating (2S,4S)-TBMP from a mixture of (2S,4S)-TBMP and (2S,4R)-TBMP (an intermediate for an anti-HCV drug) is an essential step in drug synthesis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as (2s,4r)-4-fluoroglutamine, have been investigated for their interaction with tumor cells .

Mode of Action

It is suggested that similar compounds may inhibit cellular and enzymic rna synthesis by forming a complex with dna .

Biochemical Pathways

It is known that similar compounds, such as (2s,4r)-4-fluoroglutamine, are involved in glutaminolysis, a metabolic pathway that converts glutamine into tca cycle metabolites .

Pharmacokinetics

Studies on similar compounds, such as (2s,4r)-4-fluoroglutamine, suggest that both reversible and irreversible uptake play a similar role .

Result of Action

Similar compounds have been shown to have preferential uptake in tumor tissue versus corresponding healthy tissue .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the availability of nutrients and oxygen in the microenvironment .

Eigenschaften

IUPAC Name |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNGLHKEESUVLW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309432 | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid | |

CAS RN |

13500-55-5 | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13500-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 4-ethoxy-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)

![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)